![molecular formula C17H27N3O3 B248272 N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide](/img/structure/B248272.png)
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide binds to the ATP-binding site of BTK and inhibits its activity, which leads to downstream inhibition of the B-cell receptor signaling pathway. This results in decreased B-cell proliferation, survival, and migration, as well as decreased production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition to its anti-proliferative and pro-apoptotic effects on B-cells, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also been shown to inhibit the activation of other immune cells, such as T-cells and natural killer cells, which may contribute to its anti-tumor activity. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also demonstrated good pharmacokinetic properties, with favorable oral bioavailability and tissue distribution. However, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has shown limited efficacy in some preclinical models of B-cell malignancies, and resistance to BTK inhibitors can develop over time. In addition, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide may have potential drug-drug interactions with other medications that are metabolized by the same cytochrome P450 enzymes.
将来の方向性
For research on N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide include further optimization of its synthesis and purification methods to improve yields and purity. In addition, clinical trials are ongoing to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide in patients with various B-cell malignancies and autoimmune diseases. Further studies are also needed to investigate the potential of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide in combination with other targeted therapies, such as venetoclax and lenalidomide. Finally, the development of biomarkers to predict response to N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide and other BTK inhibitors may help to identify patients who are most likely to benefit from these therapies.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-ethylpiperazine in the presence of sodium borohydride. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide. The overall synthesis is a multi-step process that requires careful optimization of reaction conditions and purification steps to achieve high yields and purity.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been shown to effectively inhibit BTK activity and suppress B-cell proliferation and survival. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide |
---|---|
分子式 |
C17H27N3O3 |
分子量 |
321.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C17H27N3O3/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-15-6-5-14(22-2)13-16(15)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
InChIキー |
UBMNVUXPKLTOKF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。